DBCO-PEG12-acid

Antibody-Drug Conjugate ADC aggregation PEG linker

DBCO-PEG12-acid (CAS 2353410-00-9 or 2754384-72-8) is a heterobifunctional linker reagent that belongs to the class of polyethylene glycol (PEG)-based compounds used in bioorthogonal click chemistry. Its molecular structure consists of three functional components: a strained dibenzocyclooctyne (DBCO) group, a hydrophilic PEG spacer composed of twelve ethylene glycol units (PEG12), and a terminal carboxylic acid (-COOH) group.

Molecular Formula C46H68N2O16
Molecular Weight 905.0 g/mol
Cat. No. B8104232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG12-acid
Molecular FormulaC46H68N2O16
Molecular Weight905.0 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C46H68N2O16/c49-44(11-12-45(50)48-39-42-7-2-1-5-40(42)9-10-41-6-3-4-8-43(41)48)47-14-16-54-18-20-56-22-24-58-26-28-60-30-32-62-34-36-64-38-37-63-35-33-61-31-29-59-27-25-57-23-21-55-19-17-53-15-13-46(51)52/h1-8H,11-39H2,(H,47,49)(H,51,52)
InChIKeyJTMLLRMZFUPHIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DBCO-PEG12-acid: A Long-Chain Heterobifunctional Linker for Bioorthogonal Conjugation


DBCO-PEG12-acid (CAS 2353410-00-9 or 2754384-72-8) is a heterobifunctional linker reagent that belongs to the class of polyethylene glycol (PEG)-based compounds used in bioorthogonal click chemistry . Its molecular structure consists of three functional components: a strained dibenzocyclooctyne (DBCO) group, a hydrophilic PEG spacer composed of twelve ethylene glycol units (PEG12), and a terminal carboxylic acid (-COOH) group [1]. The DBCO moiety enables rapid, copper-free 'click' reactions with azide-functionalized molecules via strain-promoted azide-alkyne cycloaddition (SPAAC) . The PEG12 chain enhances the molecule's water solubility and biocompatibility, while the terminal acid provides a versatile handle for further conjugation to amines or other nucleophiles using standard coupling chemistry (e.g., EDC/NHS) .

The Critical Impact of PEG Linker Length on Conjugate Performance: Why DBCO-PEG12-acid is Not Interchangeable with DBCO-PEG4-acid


In the development of bioconjugates, particularly Antibody-Drug Conjugates (ADCs) and PROTACs, the physicochemical properties of the linker are as crucial as the functional groups it bears. A key differentiator is the length and hydrophilicity of the PEG spacer [1]. While shorter analogs like DBCO-PEG4-acid may be sufficient for simple molecular labeling, they often fail in more demanding applications involving hydrophobic payloads. Studies on PEG linkers have demonstrated that increasing the PEG chain length from 4 to 12 units directly correlates with decreased conjugate aggregation, improved pharmacokinetic (PK) profiles, and enhanced in vivo tolerability [2]. Simply substituting DBCO-PEG12-acid with a shorter-chain analog like DBCO-PEG4-acid can lead to significant issues, including aggregate formation, rapid in vivo clearance, and reduced therapeutic efficacy, thus invalidating experimental outcomes and development efforts .

Quantitative Evidence for DBCO-PEG12-acid Differentiation from Shorter-Chain PEG Linkers


Reduced Aggregation of High-DAR ADCs with PEG12 Linkers Compared to PEG4 and PEG8

In a direct comparative study of cleavable pendant-type PEG linkers for ADCs, conjugates with a DAR of 8 were synthesized using PEG4, PEG8, and PEG12 linkers. Stability studies demonstrated that the aggregates content decreases as the PEG length increases, with the PEG12 construct showing the lowest aggregation [1].

Antibody-Drug Conjugate ADC aggregation PEG linker

Improved Pharmacokinetic Profile for DAR8-ADCs Using PEG12 Linkers Versus PEG4 Linkers

A comparative pharmacokinetics (PK) study on DAR8-ADCs demonstrated that constructs utilizing PEG8 and PEG12 linkers exhibited a better PK profile than those with PEG4 linkers and even conventional DAR4-ADCs without a PEG linker [1].

Antibody-Drug Conjugate Pharmacokinetics PEG linker

Enhanced In Vivo Anti-Tumor Activity and Tolerability for PEG12-Linked DAR8-ADCs

In vivo anti-tumor activity studies showed that DAR8-ADCs with PEG8 and PEG12 linkers possessed stronger activity than comparators, a trend consistent with the observed PK profiles. Crucially, the DAR8-ADC with a PEG12 linker demonstrated no weight loss in the study animals, indicating higher tolerability [1].

Antibody-Drug Conjugate Efficacy Tolerability

Validated Application Scenarios for DBCO-PEG12-acid Based on Quantitative Evidence


Construction of High-DAR Antibody-Drug Conjugates (ADCs) with Reduced Aggregation

DBCO-PEG12-acid is optimally suited for synthesizing ADCs with a high drug-to-antibody ratio (e.g., DAR8) where hydrophobic payloads are employed. Evidence shows that a PEG12 linker is superior to shorter PEG linkers (PEG4, PEG8) in mitigating conjugate aggregation, a common failure point for high-DAR ADCs [1]. By using DBCO-PEG12-acid, researchers can achieve a higher drug load on the antibody while maintaining desirable physicochemical properties and stability. [1]

Improving Pharmacokinetics and In Vivo Efficacy of Bioconjugates

For projects where enhanced in vivo exposure and prolonged circulation are paramount, DBCO-PEG12-acid provides a clear advantage over its shorter-chain analogs. Studies on PEG linkers confirm that conjugates with a PEG12 spacer exhibit an improved PK profile and superior in vivo anti-tumor activity compared to those with PEG4 or PEG8 linkers [1]. This makes DBCO-PEG12-acid a strategic choice for lead optimization in therapeutic conjugate development. [1]

Synthesis of PROTACs with Optimized Linker Length for Ternary Complex Formation

DBCO-PEG12-acid is recognized as a PEG-based linker for the synthesis of PROteolysis TArgeting Chimeras (PROTACs) . The length and flexibility conferred by the PEG12 spacer are essential for enabling the formation of a productive ternary complex between the target protein, the PROTAC molecule, and the E3 ligase. Selecting a linker of insufficient length (e.g., PEG4) can sterically hinder this interaction and render the PROTAC ineffective. The 12-unit PEG chain provides an optimal balance of reach and flexibility for many target-ligase pairs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for DBCO-PEG12-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.